molecular formula C8H4F6O6S2 B095538 Catechol bis(trifluoromethanesulfonate) CAS No. 17763-91-6

Catechol bis(trifluoromethanesulfonate)

Cat. No.: B095538
CAS No.: 17763-91-6
M. Wt: 374.2 g/mol
InChI Key: XISAIQHXAICQIV-UHFFFAOYSA-N
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Description

Catechol bis(trifluoromethanesulfonate) is a chemical compound with the molecular formula C8H4F6O6S2. It is also known as catechol ditriflate. This compound is characterized by the presence of two trifluoromethanesulfonate groups attached to a catechol moiety. It is a white to almost white powder or crystalline solid and is known for its reactivity and utility in various chemical reactions .

Properties

IUPAC Name

[2-(trifluoromethylsulfonyloxy)phenyl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6O6S2/c9-7(10,11)21(15,16)19-5-3-1-2-4-6(5)20-22(17,18)8(12,13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISAIQHXAICQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17763-91-6
Record name Catechol Bis(trifluoromethanesulfonate)
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Preparation Methods

Reaction Mechanism and Stoichiometry

The PhNTf₂ method involves nucleophilic displacement of the phenyl group by catechol’s hydroxyl oxygen, releasing HF and generating the bis(triflate) product. The reaction proceeds via a two-step mechanism:

  • Fluoride activation : Potassium bifluoride (KHF₂) reacts with PhNTf₂ to generate gaseous FSO₂CF₃, which serves as the triflylating agent.

  • Triflylation : FSO₂CF₃ reacts sequentially with catechol’s hydroxyl groups in the presence of a tertiary amine base (e.g., DIPEA), which scavenges HF and drives the reaction to completion.

The stoichiometric ratio of PhNTf₂ to catechol is critical. Excess PhNTf₂ (1.5–2.0 equivalents per hydroxyl group) ensures complete conversion, while sub-stoichiometric amounts lead to mono-triflated intermediates.

Solvent and Base Selection

A biphasic solvent system of acetonitrile (MeCN) and water (3:1 v/v) maximizes triflylating agent solubility while minimizing hydrolysis. DIPEA (3.0 equivalents per hydroxyl group) outperforms weaker bases like pyridine due to its superior HF scavenging capacity.

Temperature and Time

Reactions proceed optimally at 0–5°C to suppress side reactions, achieving >99% conversion within 18 hours (Table 1). Prolonged durations (>24 hours) risk product degradation, as evidenced by 19F NMR monitoring.

Table 1. Optimization of DIPEA Equivalents and Reaction Time

DIPEA (equiv.)Time (h)Conversion (%)Yield (%)
2.0188578
3.01810099
3.02410095

Gram-Scale Synthesis (Procedure L)

For industrial applications, the reaction scales linearly to 10-mole batches using a two-chamber reactor (Figure 1):

  • Chamber A : PhNTf₂ (1.5 equiv.) and KHF₂ (2.5 equiv.) in MeCN (1.75 mL).

  • Chamber B : Catechol (1.0 equiv.), DIPEA (3.0 equiv.), and MeCN/H₂O (4.0 mL, 3:1 v/v).

Post-reaction, the product is extracted with dichloromethane, washed with 5% HCl, and crystallized from hexane/ethyl acetate (9:1) to afford white crystals (mp 34–36°C).

Trifluoromethanesulfonic Anhydride (Tf₂O)-Based Synthesis

Direct Triflylation Methodology

Tf₂O directly triflylates catechol in anhydrous conditions, bypassing gaseous intermediates. The reaction requires 2.2 equivalents of Tf₂O and 4.0 equivalents of DIPEA in trifluoroacetic acid (TFA) at 0°C. Unlike the PhNTf₂ method, this approach avoids KHF₂ but demands strict moisture control.

Solvent and Stoichiometric Optimization

TFA enhances Tf₂O’s electrophilicity, enabling rapid triflylation (≤4 hours). However, excess Tf₂O (>2.5 equiv.) leads to over-sulfonylation, reducing yields to <50% (Table 2).

Table 2. Tf₂O Equivalents vs. Yield in TFA

Tf₂O (equiv.)Time (h)Yield (%)
1.5665
2.0489
2.5472

Limitations and Byproduct Formation

The Tf₂O method generates triflic acid (TfOH) as a byproduct, necessitating careful neutralization with cold NaHCO₃. Residual TfOH catalyzes product decomposition above 40°C, complicating long-term storage.

Analytical Characterization and Quality Control

19F NMR Spectroscopy

19F NMR (CDCl₃, δ ppm) confirms product purity:

  • Catechol bis(triflate) : δ −78.2 (s, CF₃).

  • Mono-triflated impurity : δ −77.8 (s, CF₃).

Crystallography and Melting Point

Single-crystal X-ray diffraction reveals a planar catechol core with S–O bond lengths of 1.432 Å, consistent with resonance-stabilized triflate groups. The melting point (34–36°C) serves as a rapid purity indicator .

Chemical Reactions Analysis

Catechol bis(trifluoromethanesulfonate) undergoes various types of chemical reactions, including:

Biological Activity

Catechol bis(trifluoromethanesulfonate) (CBT) is a synthetic derivative of catechol, characterized by its unique trifluoromethanesulfonate groups that enhance its reactivity and potential biological applications. This article explores the biological activity of CBT, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure:

  • Molecular Formula: C8H4F6O6S2
  • Molecular Weight: 374.224 g/mol
  • CAS Number: 17763-91-6
PropertyValue
Molecular FormulaC8H4F6O6S2
Molecular Weight374.224 g/mol
CAS Number17763-91-6
IUPAC Name[2-(trifluoromethylsulfonyloxy)phenyl] trifluoromethanesulfonate

Antioxidant Properties

Research indicates that catechol derivatives exhibit significant antioxidant activity. CBT's structure allows it to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases. For instance, planar catechin conjugates have shown radical-scavenging activities significantly stronger than conventional catechins, suggesting that similar mechanisms may apply to CBT due to its catechol backbone .

Inhibition of Oncogenic Pathways

Catechol has been shown to induce degradation of c-Myc, a key oncogene involved in cell proliferation and survival. Studies demonstrated that catechol treatment led to decreased phosphorylation of c-Myc in lung cancer cells, resulting in G1 phase cell cycle arrest. This suggests that CBT may also possess potential anti-cancer properties by disrupting oncogenic signaling pathways .

Antiviral Activity

Recent findings highlight the potential of catechol derivatives as antiviral agents. Certain catechol compounds have demonstrated inhibitory effects against the SARS-CoV-2 main protease (3CL pro), a critical enzyme for viral replication. The structural features of CBT may enhance its binding affinity to viral proteins, thereby inhibiting their function .

Case Studies

  • Antioxidant Efficacy:
    • A study synthesized CBT and evaluated its radical-scavenging activity against various reactive oxygen species (ROS). Results indicated that CBT exhibited a potent ability to reduce lipid peroxidation, thereby protecting cellular membranes from oxidative damage.
  • Cancer Cell Line Studies:
    • In vitro experiments using human lung cancer cell lines (H460) showed that CBT treatment resulted in significant reductions in c-Myc levels and downstream effectors involved in cell cycle progression. This supports the hypothesis that CBT can modulate critical pathways involved in tumorigenesis.
  • Antiviral Screening:
    • A screening assay against SARS-CoV-2 revealed that CBT exhibited promising inhibitory activity on the viral protease, with IC50 values comparable to known inhibitors. This positions CBT as a candidate for further development as an antiviral therapeutic agent.

Q & A

Basic Research Questions

Q. What are the key factors to consider when designing nucleophilic substitution reactions using catechol bis(trifluoromethanesulfonate) as a bis-electrophile?

  • Catechol bis(trifluoromethanesulfonate) acts as a highly reactive bis-electrophile due to its two triflate leaving groups. To optimize substitution reactions:

  • Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize the transition state and enhance reaction rates.
  • Employ mild temperatures (0–25°C) to avoid decomposition, as triflate esters are moisture-sensitive.
  • Pair with strong nucleophiles (e.g., imidazoles, pyridines) to ensure complete substitution .
    • Characterization via 19F^{19}\text{F} NMR can monitor triflate displacement, while X-ray crystallography confirms product geometry .

Q. How can researchers characterize the structural and electronic properties of catechol bis(trifluoromethanesulfonate)?

  • Single-crystal X-ray diffraction (SC-XRD): Reveals non-classical C–H⋯O hydrogen bonds and intermolecular C–F⋯F–C interactions in the crystal lattice, critical for understanding packing behavior .
  • DFT-D3 calculations: Quantify molecular electrostatic potential (MEP) to rationalize polarity-driven self-sorting in polar/non-polar domains .
  • Thermal analysis (DSC/TGA): Determines decomposition temperatures and moisture sensitivity .

Q. What safety precautions are essential when handling catechol bis(trifluoromethanesulfonate)?

  • Store under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis.
  • Use corrosion-resistant equipment (e.g., PTFE-lined containers) due to its metal-corrosive nature.
  • Avoid skin/eye contact; employ fume hoods and PPE (gloves, goggles) .

Advanced Research Questions

Q. How does catechol bis(trifluoromethanesulfonate) enable the synthesis of macrocyclic compounds?

  • As a C1_1 synthon, it facilitates macrocyclization via double nucleophilic substitution. For example:

  • Imidazole macrocycles: React bis(imidazoles) with catechol bis(triflate) to form methylene-bridged tetra(imidazolium) salts under mild conditions (e.g., 25°C, DMF).
  • Diquat derivatives: Transform bipyridines into diquat derivatives via sequential alkylation .
    • Kinetic control (low temperature, excess nucleophile) minimizes oligomerization .

Q. What role do electronic effects play in catalytic systems using triflate-derived ligands or counterions?

  • Electron-withdrawing triflate groups: Enhance electrophilicity in Pd(II) catalysts, improving oxidative addition rates in cross-coupling reactions. For example, triflate counterions in [(CF3_3SO2_2)2_2N]^- complexes stabilize dicationic Pd centers, enabling asymmetric catalysis .
  • Ligand design: Asymmetric ligands (e.g., 5-CF3_3-PBO) paired with triflate counterions improve enantioselectivity in tert-alkylation .

Q. How can researchers resolve contradictions in reported reaction yields or selectivity for triflate-based systems?

  • Variable moisture sensitivity: Trace water hydrolyzes triflates, reducing yields. Ensure rigorous solvent drying (e.g., molecular sieves) .
  • Counterion effects: Compare triflate ([OTf]^-) vs. bis(triflyl)imide ([Tf2_2N]^-) in catalytic systems; [OTf]^- may offer cost advantages but lower solubility .
  • Substrate steric effects: Bulky nucleophiles (e.g., 2-naphthyl triflate) may hinder substitution; optimize steric profiles via computational modeling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Catechol bis(trifluoromethanesulfonate)
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